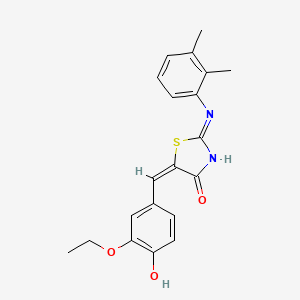
(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Potential and Synthetic Developments
1,3-Thiazolidin-4-ones and their derivatives, such as glitazones, rhodanines, and pseudothiohydantoins, have been synthesized since the mid-nineteenth century, demonstrating a vast range of pharmacological importance. These compounds are integral to commercial pharmaceuticals and show potential activities against various diseases. Recent advancements have focused on green chemistry methodologies for synthesizing these compounds, highlighting their biological potential and the importance of sustainable practices in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
Anticancer Activities
The anticancer activities of 4-thiazolidinone derivatives have been extensively studied. These compounds act as promising scaffolds for new potential antibacterial, antiviral, antidiabetic, and anticancer agents. QSAR studies highlight their significance in the de novo design of novel drugs, offering insights into the structure-activity relationships critical for developing highly potent anticancer agents (Devinyak, Zimenkovsky, & Lesyk, 2013).
Broad Spectrum of Biological Activities
4-Thiazolidinone derivatives are recognized for their wide spectrum of biological activities, which include antimicrobial, anticancer, and antidiabetic properties. This diversity is due to the thiazolidinone scaffold, encouraging the synthesis of new compounds with various substitutions to explore its full potential (ArunlalV., Vandana, & Biju, 2015).
Structural and Spectroscopic Properties
Research into the synthetic routes, structural, and spectroscopic properties of thiazolidin-4-one derivatives contributes to understanding their stability and potential uses. These studies provide valuable insights into the conformation and characteristics of these compounds, aiding in the development of more effective and targeted therapeutic agents (Issac & Tierney, 1996).
Recent Advances in Bioactivity
Recent reports focusing on the antioxidant, anticancer, anti-inflammatory, and other therapeutic properties of thiazolidin-4-ones underscore their importance in drug development. The influence of different substituents on biological activity suggests these compounds can be optimized as more efficient drug agents, promoting rational design for new therapeutics (Mech, Kurowska, & Trotsko, 2021).
Propiedades
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(8-9-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-6-12(2)13(15)3/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHNXPUXKRXIW-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3C)C)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3C)C)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)

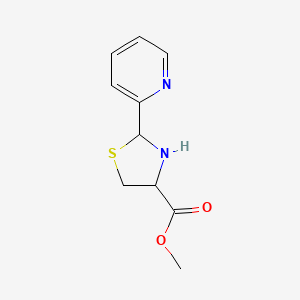
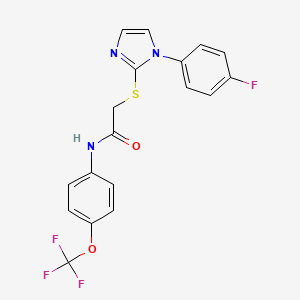
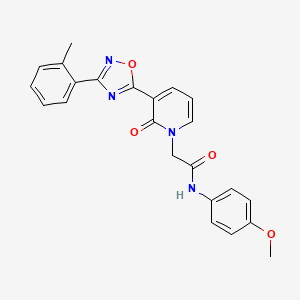
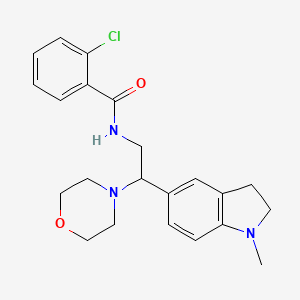
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2395797.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)
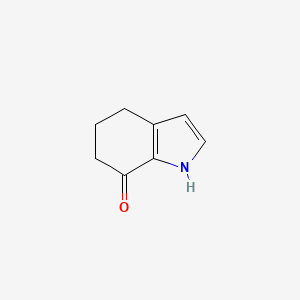
![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)
